2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one
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Overview
Description
2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a thiochromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives through amidation and cyclization reactions . The phenyl and thiochromenyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction conditions to optimize the efficiency of each step. Solvent selection and purification techniques are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3-[2-(substituted amino)ethylamino]quinazolin-4-one: Known for its antihistaminic activity.
4-hydroxy-2-quinolones: Exhibits significant pharmaceutical and biological activities.
Coumarin derivatives: Widely studied for their biological properties and applications in medicinal chemistry.
Uniqueness
2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one stands out due to its unique combination of a quinazolinone core with phenyl and thiochromenyl groups. This structure imparts distinct physical and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65176-97-8 |
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Molecular Formula |
C32H28N2OS |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C32H28N2OS/c1-31(2)21-32(3,26-14-8-10-16-28(26)36-31)23-17-19-24(20-18-23)34-29(22-11-5-4-6-12-22)33-27-15-9-7-13-25(27)30(34)35/h4-20H,21H2,1-3H3 |
InChI Key |
LIVGTTWMLVFOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2S1)(C)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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